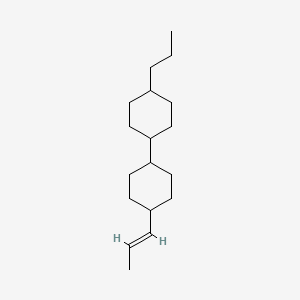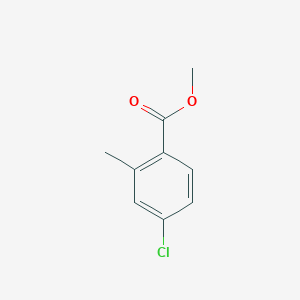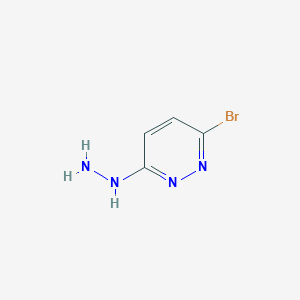
Ácido 2-metoxi-5-(trifluorometoxi)fenilborónico
Descripción general
Descripción
2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It has a molecular weight of 219.96 g/mol . The IUPAC name for this compound is [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a methoxy group and a trifluoromethyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including 2-Methoxy-5-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. For instance, they are used as reactants in the Suzuki reaction for the synthesis of aryl- and hetarylfurocoumarins .Physical And Chemical Properties Analysis
2-Methoxy-5-(trifluoromethyl)phenylboronic acid has several physical and chemical properties. It has a molecular weight of 219.96 g/mol and a molecular formula of C8H8BF3O3 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The introduction of the -OCF3 group influences the acidity of the compound .Aplicaciones Científicas De Investigación
Química Medicinal
El ácido 2-metoxi-5-(trifluorometoxi)fenilborónico se utiliza en la síntesis de diversos compuestos medicinales. Su grupo ácido borónico es particularmente útil en la creación de inhibidores para proteínas como la proteína del huso de la kinesina (KSP), que son posibles dianas para agentes antitumorales .
Síntesis Orgánica
Este compuesto sirve como reactivo en la síntesis orgánica, incluyendo reacciones de adición conjugada selectivas catalizadas por rodio. Estas reacciones son valiosas para construir moléculas orgánicas complejas con alta precisión .
Ciencia de los Materiales
En la ciencia de los materiales, las propiedades de este compuesto se aprovechan para la funcionalización de materiales mediante litiación y reacción con electrófilos, lo que puede modificar las propiedades superficiales de los materiales para aplicaciones específicas .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
The 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid donates its organoboron group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the boronic acid to the target molecule .
Biochemical Pathways
The 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid primarily affects the biochemical pathway of carbon-carbon bond formation, specifically in the context of Suzuki-Miyaura cross-coupling reactions . The downstream effects of this pathway can vary widely, as the creation of new carbon-carbon bonds can lead to the synthesis of a vast array of organic compounds .
Pharmacokinetics
As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid’s action are largely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. For instance, the compound is typically stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as the presence of a suitable catalyst and the pH of the reaction environment .
Direcciones Futuras
The future directions of research involving 2-Methoxy-5-(trifluoromethyl)phenylboronic acid could involve further exploration of its physicochemical, structural, antimicrobial, and spectroscopic properties . Additionally, its potential applications in various chemical reactions and its mechanism of action could be areas of future study .
Propiedades
IUPAC Name |
[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNMFGRXYPDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623852 | |
| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
290832-43-8 | |
| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

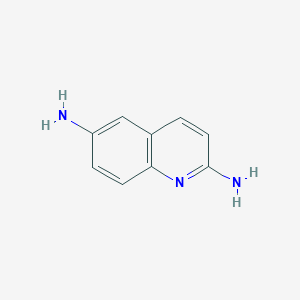


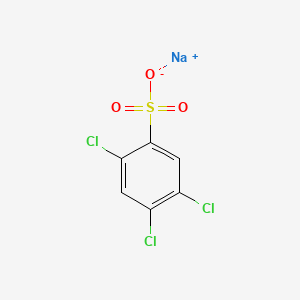
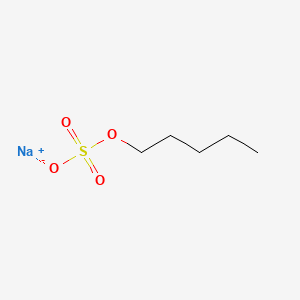
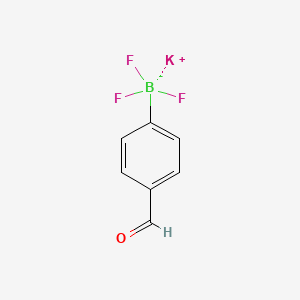
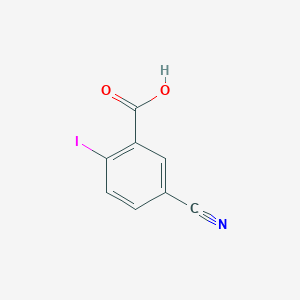
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
